

4-Sec-butoxybenzoic acid chemical structure and CAS number

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Compound of Interest

Compound Name: 4-Sec-butoxybenzoic acid

Cat. No.: B1353101

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An In-depth Technical Guide to 4-sec-Butoxybenzoic Acid

This technical guide provides a comprehensive overview of **4-sec-butoxybenzoic acid**, also known as 4-(butan-2-yloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, identification numbers, physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.

Core Concepts: Chemical Identity and Structure

Chemical Structure: **4-sec-butoxybenzoic acid** is an aromatic carboxylic acid. Its structure consists of a benzoic acid core where the hydrogen at the para-position (position 4) is substituted with a sec-butoxy group (-O-CH(CH₃)CH₂CH₃). This ether linkage and the branched alkyl chain distinguish it from its isomers, such as 4-n-butoxybenzoic acid and 4-tert-butoxybenzoic acid.

Chemical Formula: C₁₁H₁₄O₃

CAS Number: 104097-41-8[1]

Molecular Weight: 194.23 g/mol

The structural formula of **4-sec-butoxybenzoic acid** is presented below:

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Figure 1: Chemical Structure of **4-sec-butoxybenzoic acid**

Physicochemical and Predicted Properties

Experimental data for the physical and chemical properties of **4-sec-butoxybenzoic acid** are not readily available in the cited literature. The following table summarizes predicted physicochemical properties, which can be valuable for computational modeling and initial experimental design.

Property	Value	Source
Molecular Weight	194.23 g/mol	PubChem
XLogP3	2.7	PubChem (Predicted)
Hydrogen Bond Donor Count	1	PubChem (Predicted)
Hydrogen Bond Acceptor Count	3	PubChem (Predicted)
Rotatable Bond Count	4	PubChem (Predicted)
Exact Mass	194.0943 g/mol	PubChem (Predicted)
Monoisotopic Mass	194.0943 g/mol	PubChem (Predicted)
Topological Polar Surface Area	46.5 Å ²	PubChem (Predicted)
Heavy Atom Count	14	PubChem (Predicted)

Experimental Protocol: Synthesis of **4-sec-Butoxybenzoic Acid**

The synthesis of **4-sec-butoxybenzoic acid** can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. This protocol is adapted from the general synthesis of 4-n-alkoxy benzoic acids.

Objective: To synthesize **4-sec-butoxybenzoic acid** from 4-hydroxybenzoic acid and 2-bromobutane.

Materials:

- 4-hydroxybenzoic acid
- 2-bromobutane (sec-butyl bromide)
- Potassium hydroxide (KOH)
- Methanol (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beakers)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel and flask)
- pH indicator paper

Procedure:

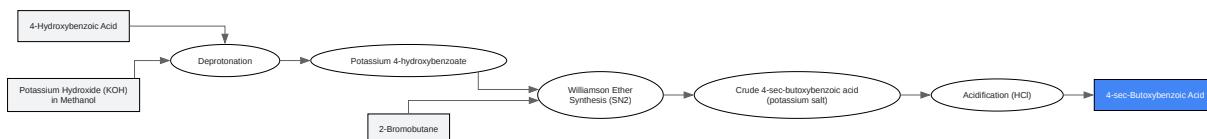
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of potassium hydroxide (e.g., 2.5 equivalents) in anhydrous methanol.

- Addition of Phenol: To the methanolic KOH solution, add 1 equivalent of 4-hydroxybenzoic acid. Stir the mixture until the acid is completely dissolved, forming the potassium salt of 4-hydroxybenzoate.
- Alkylation: From a dropping funnel, add 1.2 equivalents of 2-bromobutane dropwise to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Hydrolysis of Ester (if formed): After the initial reflux period, add a 10% aqueous solution of potassium hydroxide to the flask and continue to reflux for an additional 2 hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the resulting residue, add deionized water to dissolve the potassium salt of the product.
 - Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-bromobutane.
- Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the **4-sec-butoxybenzoic acid** to precipitate out as a solid.
- Isolation and Purification:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with cold deionized water to remove any inorganic salts.
 - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product.

- Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of **4-sec-butoxybenzoic acid**.



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Caption: Synthesis workflow for **4-sec-butoxybenzoic acid**.

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References

- 1. scbt.com [scbt.com]
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